molecular formula C21H16N2 B8435526 1,4,5-Triphenylimidazole

1,4,5-Triphenylimidazole

Cat. No.: B8435526
M. Wt: 296.4 g/mol
InChI Key: HTFCJBTVENNZSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4,5-Triphenylimidazole is a heterocyclic aromatic compound featuring an imidazole core substituted with phenyl groups at the 1-, 4-, and 5-positions. This structural configuration endows it with unique electronic and photophysical properties, making it a critical component in organic optoelectronic devices, particularly organic light-emitting diodes (OLEDs) . Its twisted molecular geometry disrupts π-conjugation, reducing aggregation-induced quenching and enabling efficient blue emission in both solution and thin-film states . The compound exhibits a high decomposition temperature (>300°C), ensuring thermal stability in device applications . In OLEDs, it functions as an electron-transporting unit, often paired with phenothiazine-based hole-transporting moieties to form donor-acceptor (D-A) systems .

Properties

Molecular Formula

C21H16N2

Molecular Weight

296.4 g/mol

IUPAC Name

1,4,5-triphenylimidazole

InChI

InChI=1S/C21H16N2/c1-4-10-17(11-5-1)20-21(18-12-6-2-7-13-18)23(16-22-20)19-14-8-3-9-15-19/h1-16H

InChI Key

HTFCJBTVENNZSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(C=N2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Scientific Research Applications

Medicinal Applications

Antiviral Activity
Recent studies have highlighted the antiviral properties of copper(II) complexes of 1,4,5-triphenylimidazole. For instance, the compound [Cu(2,4,5-triphenylimidazole)₂]n showed promising results against dengue virus type 2 (DENV-2), demonstrating an IC50 of 2.3 µg/ml and a selectivity index of 19.42, indicating low cytotoxicity (CC50 = 44.17 µg/ml) in Vero cells . This suggests potential as a drug candidate for treating viral infections.

Antimicrobial Properties
The compound exhibits notable antibacterial and antifungal activities. Modifications to the imidazole ring have been shown to enhance these properties significantly. For example, the introduction of azole rings or thiol groups into the structure has led to increased antibacterial and anti-inflammatory effects . These modifications allow for more effective interaction with biological targets, making them suitable for therapeutic applications.

Analytical Applications

Fluorescence and Chemiluminescence
this compound derivatives serve as effective analytical tools in biomedical sciences due to their fluorescence and chemiluminescence properties. They have been utilized to determine metal ions such as cobalt(II) and chromium(VI), as well as organic substances in biological materials through high-performance liquid chromatography (HPLC) . The compounds' ability to act as labeling reagents enhances their utility in analytical chemistry.

Material Science Applications

Optoelectronic Properties
Research has demonstrated that this compound derivatives possess significant optoelectronic properties. These compounds can be synthesized to create materials suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices. For example, studies on derivatives like PBIPN have shown favorable nonlinear optical properties and potential use in photonic applications .

Summary of Research Findings

Application Area Details References
AntiviralEffective against DENV-2 with low cytotoxicity; potential drug candidate
AntimicrobialEnhanced antibacterial and antifungal activities through structural modifications
Analytical ChemistryUsed for detecting metal ions and organic substances via fluorescence and chemiluminescence
OptoelectronicsPromising nonlinear optical properties for use in OLEDs and photonic devices

Case Studies

  • Dengue Virus Inhibition : The study on copper complexes of this compound demonstrated effective inhibition of DENV-2 replication in vitro. The low cytotoxicity profile suggests its potential for further development into antiviral therapies .
  • Analytical Tool Development : Lophine derivatives were explored for their chemiluminescent properties in detecting trace metals and organic compounds in biological samples. This application highlights the compound's versatility as a reagent in analytical methodologies .
  • Material Innovation : The synthesis of new derivatives for optoelectronic applications has opened pathways for developing advanced materials that can be used in next-generation electronic devices .

Comparison with Similar Compounds

1,4,5-Triphenylimidazole (PIM) vs. Phenothiazine-Imidazole Derivatives (PTZ-PIM and PIM-PTZ-PIM)

  • PTZ-PIM (single PIM unit) and PIM-PTZ-PIM (two PIM units) are D-A systems where phenothiazine (PTZ) acts as the donor and this compound as the acceptor.
  • HOMO/LUMO Levels :
    • PTZ-PIM: HOMO = -4.37 eV, LUMO = -1.34 eV
    • PIM-PTZ-PIM: HOMO = -4.26 eV, LUMO = -1.45 eV .

      The extended conjugation in PIM-PTZ-PIM reduces the bandgap (2.69 eV vs. PTZ-PIM’s 2.80 eV), enhancing charge transfer efficiency .
  • Optical Bandgap :
    • PTZ-PIM: 2.80 eV (absorption edge at 443 nm)
    • PIM-PTZ-PIM: 2.69 eV (absorption edge at 461 nm) .

This compound vs. PhBBPP

  • PhBBPP, a D-A emitter with a planar benzimidazole acceptor, achieves an external quantum efficiency (EQE) of 4.0% in non-doped OLEDs, outperforming PIM-PTZ-PIM’s 1.48% EQE . However, PhBBPP’s rigid structure may increase aggregation, limiting its film stability compared to the twisted PIM derivatives .

Photophysical and Device Performance

Table 1: Key Photophysical Properties

Compound PLQY (Solution) PL Emission (Solution) PL Emission (Film) Thermal Stability (Td, °C)
This compound 18.49% (PTZ-PIM) 459 nm (PTZ-PIM) 443 nm (PTZ-PIM) >300
28.92% (PIM-PTZ-PIM) 476 nm (PIM-PTZ-PIM) 469 nm (PIM-PTZ-PIM) >300
PhBBPP N/A N/A Green (~520 nm) N/A
PI-PTZ N/A N/A Blue (~450 nm) N/A .

Table 2: OLED Device Metrics

Compound Brightness (cd/m²) Current Efficiency (cd/A) EQE Turn-On Voltage (V)
PIM-PTZ-PIM (15 wt%) 648 2.45 1.48% 5.6–6.4
PTZ-PIM (20 wt%) 638 1.37 1.13% 5.6–6.4
PhBBPP N/A 12.1 4.0% N/A
PPI-PTZ-PPI 30,180 10.65 4.0% N/A .
  • PIM-PTZ-PIM outperforms PTZ-PIM due to its A-D-A structure, which improves charge balance and reduces exciton quenching .
  • PPI-PTZ-PPI , a bipolar molecule with dual PIM units, achieves superior brightness (30,180 cd/m²) and EQE (4.0%) but requires complex synthesis .

Comparison with Non-Imidazole Analogs

  • Benzothiadiazole (BT)-Based Emitters : BT derivatives typically exhibit narrower bandgaps (e.g., ~2.2 eV) and red-shifted emission compared to PIM-based systems. However, they suffer from faster efficiency roll-off at high brightness .
  • Anthracene Derivatives : While anthracene cores provide high PLQY (>80%), their planar structures lead to severe aggregation, limiting their utility in solution-processed OLEDs .

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via nucleophilic attack of ammonia (generated from ammonium acetate) on the diketone, followed by cyclization with the aldehyde. The stoichiometric ratio of benzil, benzaldehyde, and ammonium acetate is critical, with a 1:1:2 molar ratio yielding optimal results. A study comparing traditional and green approaches reported a 69.6% yield under conventional reflux conditions using glacial acetic acid as the solvent.

Limitations and Modifications

While effective, the classical method suffers from long reaction times (5–24 hours) and moderate yields due to side reactions such as over-oxidation. To address this, catalytic additives like copper sulfate have been explored, reducing reaction times to 2 hours and improving yields to 90.9% in green chemistry protocols.

Solvent-Free One-Pot Synthesis Using Trichloromelamine

Recent advances emphasize solvent-free conditions to enhance sustainability. A notable method utilizes trichloromelamine (TCM) as a dual-function catalyst and ammonium source.

Optimization of TCM Loading

Systematic screening revealed that 0.07 g of TCM at 110°C achieves a 92% yield within 1 hour (Table 1). Excess TCM (>0.1 g) provided no additional benefit, suggesting a saturation effect in the catalytic cycle.

Table 1: Yield Optimization with Trichloromelamine

TCM (g)Temperature (°C)Time (h)Yield (%)
0.05110187
0.07110192
0.10110192

Substrate Scope and Scalability

This method accommodates diverse aldehydes, including electron-deficient (e.g., 4-chlorobenzaldehyde) and electron-rich (e.g., 4-methoxybenzaldehyde) variants, with yields consistently above 85%. The protocol’s scalability was demonstrated at the 10 mmol scale, maintaining a 90% yield without chromatographic purification.

Green Chemistry Approaches

Copper-Catalyzed Synthesis

A green protocol employing 2% copper sulfate in glacial acetic acid achieved a 90.9% yield at 50–60°C, significantly outperforming the traditional method’s 69.6%. The catalyst facilitates faster cyclization by stabilizing intermediates, as evidenced by kinetic studies.

Solvent and Energy Efficiency

Compared to conventional reflux (ΔT = 100°C), the green method operates at lower temperatures (50–60°C), reducing energy consumption by approximately 40%. Additionally, the use of biodegradable solvents like ethanol further enhances environmental compatibility.

Transition Metal-Free Synthesis

A novel approach eliminates metals entirely, relying on potassium tert-butoxide (KOtBu) in toluene under nitrogen. This method couples benzylamine with nitriles, forming this compound via a cascade mechanism involving imine formation and cyclization.

Mechanistic Insights

The reaction generates ammonia as a byproduct, which is vented to drive equilibrium toward product formation. Spectroscopic analysis confirmed the intermediacy of a potassium-imidazole complex, which precipitates and simplifies purification.

Large-Scale Feasibility

At the 10 mmol scale, this method delivered a 91% yield with minimal purification, highlighting its industrial potential.

Dimerization and Post-Synthetic Modifications

Patent literature describes the oxidation of this compound to photochromic dimers, expanding its utility in smart materials. For example, dimerization of 2-(2-trifluoromethylphenyl)-4,5-bis(3,4-methylenedioxyphenyl)-imidazole yielded a green-photochromic compound with a melting point of 160°C.

Comparative Analysis of Methods

Table 2: Method Comparison for this compound Synthesis

MethodConditionsTime (h)Yield (%)Scalability
Classical RefluxAcetic acid, 100°C5–2469.6Moderate
Solvent-Free (TCM)110°C, solvent-free192High
Green (CuSO₄)50–60°C, glacial AcOH290.9High
Metal-FreeToluene, 110°C5–1291High

The solvent-free TCM method excels in yield and speed, while the metal-free approach offers superior scalability and purity. Green protocols balance efficiency with environmental considerations.

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